molecular formula C18H15BrN2O3S2 B2826455 (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 637319-28-9

(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2826455
CAS No.: 637319-28-9
M. Wt: 451.35
InChI Key: MFIAHOALNQFWHG-RVDMUPIBSA-N
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Description

(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound featuring a bromophenyl group, a furan ring, and a thioxothiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a halogenated acyl chloride under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Furan Ring: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.

    Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the butanamide backbone through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor reaction progress.

    Purification: Employing methods such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the thioxothiazolidinone ring can be reduced to alcohols using reducing agents like NaBH4 (Sodium Borohydride).

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 (Potassium Permanganate) or H2O2 (Hydrogen Peroxide) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 (Lithium Aluminium Hydride) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium Hydroxide).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the thioxothiazolidinone ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Antimicrobial Agents: The thioxothiazolidinone moiety is known for its antimicrobial properties.

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: Used in the development of diagnostic probes due to its unique structural features.

Industry

    Polymer Science: Used in the synthesis of polymers with specific electronic properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

    Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Inserts between DNA bases, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
  • (E)-N-(2-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in the phenyl ring can significantly alter the compound’s reactivity and biological activity compared to its chloro- or fluoro- analogs.
  • Electronic Properties : The bromine atom can influence the electronic distribution within the molecule, potentially enhancing its effectiveness in electronic applications.

This detailed overview provides a comprehensive understanding of (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-bromophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)25)11-12-5-4-10-24-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIAHOALNQFWHG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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